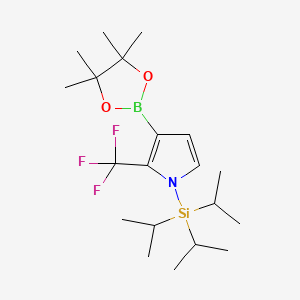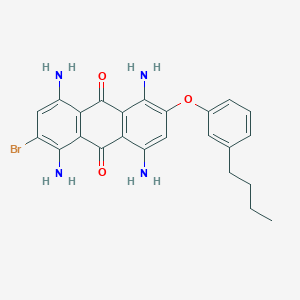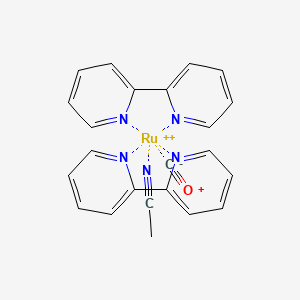
(Acetonitrile)(2,2'-bipyridine-N,N')carbonylruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium is a coordination compound that features a ruthenium center coordinated to acetonitrile, 2,2’-bipyridine, and a carbonyl group. This compound is part of a broader class of ruthenium polypyridyl complexes, which are known for their rich electrochemical and photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium typically involves the reaction of a ruthenium precursor with 2,2’-bipyridine and acetonitrile under controlled conditions. One common method involves the use of [Ru(bpy)2Cl2]·2H2O (where bpy = 2,2’-bipyridine) as the ruthenium source. The reaction is carried out in an acetonitrile solvent, and the mixture is heated to facilitate the coordination of the ligands to the ruthenium center .
Industrial Production Methods
Industrial production methods for such complexes often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new ruthenium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium involves its ability to undergo photoinduced electron transfer reactions. Upon light absorption, the compound can enter an excited state, which facilitates the transfer of electrons to or from other molecules. This property is particularly useful in applications like photodynamic therapy and solar energy conversion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II): Known for its use in electrochemiluminescence and as a photosensitizer in solar cells.
Bis(2-phenylpyridine-C,N’)bis(acetonitrile)iridium(III): Used in similar applications but with iridium as the central metal.
Diammine(2,2’-bipyridine)bis(thiocyanato)cobalt(III): Another coordination complex with cobalt, used in various catalytic processes.
Uniqueness
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium is unique due to its combination of ligands, which provide a balance of stability and reactivity. The presence of acetonitrile and 2,2’-bipyridine allows for versatile coordination chemistry, while the carbonyl group enhances its electronic properties, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C23H19N5ORu+2 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
acetonitrile;carbon monoxide;2-pyridin-2-ylpyridine;ruthenium(2+) |
InChI |
InChI=1S/2C10H8N2.C2H3N.CO.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-3;1-2;/h2*1-8H;1H3;;/q;;;;+2 |
InChI-Schlüssel |
MSOBFZFCSYJRRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC#N.[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




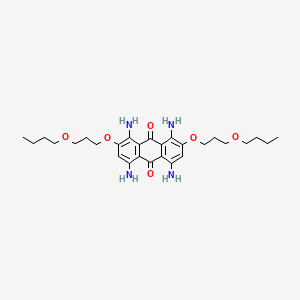
![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

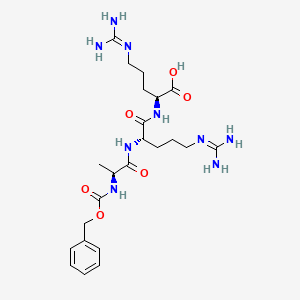

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)

